molecular formula C8H13NO B1272491 3-Furan-2-yl-1-methyl-propylamine CAS No. 768-57-0

3-Furan-2-yl-1-methyl-propylamine

Cat. No. B1272491
CAS RN: 768-57-0
M. Wt: 139.19 g/mol
InChI Key: FMXPHTQMUMXJKJ-UHFFFAOYSA-N
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Description

3-Furan-2-yl-1-methyl-propylamine is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 . It is also known by other synonyms such as TIMTEC-BB SBB007120, AKOS B020889, and 2-FURANPROPANAMINE, ALPHA-METHYL .


Molecular Structure Analysis

The molecular structure of 3-Furan-2-yl-1-methyl-propylamine consists of a furan ring attached to a propylamine chain with a methyl group . The exact structure can be found in the referenced chemical databases .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Furan-2-yl-1-methyl-propylamine are not available, furan compounds are known to undergo a variety of reactions. These include oligomerization through the addition of hydrated derivatives, formation of ether or ester bonds, and side processes of decarboxylation .


Physical And Chemical Properties Analysis

3-Furan-2-yl-1-methyl-propylamine has a molecular weight of 139.19 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Antifungal Applications

Furan derivatives have been found to inhibit the growth of yeast-like fungi such as Candida albicans. This suggests that “3-Furan-2-yl-1-methyl-propylamine” could potentially be used in antifungal treatments or as a preservative agent in products susceptible to fungal contamination .

Anticancer Research

Studies have shown that certain furan-based chalcones exhibit cytotoxic effects toward lung carcinoma. This indicates that “3-Furan-2-yl-1-methyl-propylamine” may be researched for its potential anticancer properties, particularly in the development of novel chemotherapeutic agents .

Antibacterial Activity

Recent advances in the synthesis of furan derivatives have highlighted their antibacterial activity. This opens up possibilities for “3-Furan-2-yl-1-methyl-propylamine” to be used in creating new antibiotics or disinfectants .

Epoxy Resin Synthesis

Furan derivatives are known to be involved in the synthesis of epoxy resins, which are used in a wide variety of polymers. “3-Furan-2-yl-1-methyl-propylamine” could be a candidate for developing new types of epoxy resins with unique properties .

Energy and Solvent Applications

Some furan compounds are used in energy-related applications, such as new fuels, and as original solvents. The unique structure of “3-Furan-2-yl-1-methyl-propylamine” might offer advantages in these fields .

Molecular Mechanistic Investigations

The compound could be involved in molecular mechanistic studies to understand its interactions at the cellular level, which is crucial for drug development and toxicological assessments .

Safety and Hazards

3-Furan-2-yl-1-methyl-propylamine is classified as an irritant . It has hazard codes Xi and risk statements 34. Safety statements include 26-36/37/39 and it has a RIDADR of 2735 .

properties

IUPAC Name

4-(furan-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXPHTQMUMXJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378163
Record name 3-Furan-2-yl-1-methyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Furan-2-yl)butan-2-amine

CAS RN

768-57-0
Record name α-Methyl-2-furanpropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furan-2-yl-1-methyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(furan-2-yl)butan-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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